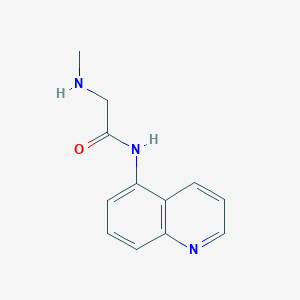

N~2~-methyl-N-quinolin-5-ylglycinamide

Description

N~2~-méthyl-N-quinoléin-5-ylglycinamide est un composé appartenant à la famille de la quinoléine, connue pour ses applications diverses en chimie médicinale et industrielle. Les dérivés de la quinoléine sont essentiels en raison de leur large spectre d'activités biologiques et de leur rôle en tant que blocs de construction dans la synthèse de divers composés pharmacologiquement actifs .

Propriétés

Formule moléculaire |

C12H13N3O |

|---|---|

Poids moléculaire |

215.25 g/mol |

Nom IUPAC |

2-(methylamino)-N-quinolin-5-ylacetamide |

InChI |

InChI=1S/C12H13N3O/c1-13-8-12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-7,13H,8H2,1H3,(H,15,16) |

Clé InChI |

GPDJZSDHIXJKBT-UHFFFAOYSA-N |

SMILES canonique |

CNCC(=O)NC1=CC=CC2=C1C=CC=N2 |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Approaches

Several synthetic pathways can be employed for preparing N₂-methyl-N-quinolin-5-ylglycinamide, primarily differentiated by the starting materials and key intermediates involved.

Retrosynthetic Analysis

The preparation of N₂-methyl-N-quinolin-5-ylglycinamide can be approached through several retrosynthetic disconnections:

- Disconnection of the quinoline-nitrogen bond, leading to 5-aminoquinoline and N-methylglycine amide

- Disconnection at the amide bond, suggesting a coupling between quinolin-5-yl-N-methylglycine and ammonia

- Disconnection of the glycine-quinoline bond, implying a coupling between quinolin-5-amine and N-methylglycine

Each disconnection leads to a different synthetic strategy with its own advantages and limitations.

Synthetic Route A: From 5-Aminoquinoline Derivatives

The most direct approach involves starting with 5-aminoquinoline and introducing the N-methylglycine amide moiety through a coupling reaction.

Preparation of 5-Aminoquinoline

5-Aminoquinoline can be prepared through several methods:

Coupling with Glycine Derivatives

The coupling of 5-aminoquinoline with glycine derivatives can be achieved through several methods:

Amide Coupling with Protected Glycine

5-Aminoquinoline + Boc-glycine → Boc-N-(quinolin-5-yl)glycine → N-(quinolin-5-yl)glycine

This approach utilizes standard peptide coupling conditions employing reagents such as EDC/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA or triethylamine) in DMF or DCM.

Reductive Amination Approach

5-Aminoquinoline + glyoxylic acid → N-(quinolin-5-yl)glycine

This method involves the condensation of 5-aminoquinoline with glyoxylic acid followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride.

N-Methylation Strategies

The introduction of the methyl group on the nitrogen can be accomplished through several methods:

Direct N-Methylation

N-Methylation of the secondary amine can be achieved using methylating agents like methyl iodide, dimethyl sulfate, or formaldehyde under reductive conditions.

N-(quinolin-5-yl)glycine + MeI/K₂CO₃ → N-methyl-N-(quinolin-5-yl)glycine

For example, a mixture of the amino acid derivative, anhydrous Na₂CO₃ (1.5 equiv), CH₃I (5.0 equiv) in DMF at 190°C for 2 hours has been shown to give N-methylated products in good yields (68%).

Reductive Amination

Reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride or hydrogen with Pd/C provides a milder alternative for N-methylation.

N-(quinolin-5-yl)glycine + CH₂O/NaBH₃CN → N-methyl-N-(quinolin-5-yl)glycine

As described in search result, a one-pot reductive N-methylation of quinolines with paraformaldehyde and H₂ over Pd/C catalyst has been reported to give good to excellent yields.

Amidation to Form the Target Compound

The final step involves the conversion of N-methyl-N-(quinolin-5-yl)glycine to the corresponding amide:

N-methyl-N-(quinolin-5-yl)glycine + NH₃/coupling agent → N₂-methyl-N-quinolin-5-ylglycinamide

This transformation can be achieved using coupling reagents such as EDC/HOBt, HATU, or T3P in the presence of a base.

Synthetic Route B: Via Quinoline-5-sulfonamide Intermediates

An alternative approach involves the use of quinoline-5-sulfonamide intermediates.

Preparation of Quinoline-5-sulfonyl Chloride

The reaction of 8-hydroxyquinoline (1) with chlorosulfonic acid gives 8-hydroxyquinoline-5-sulfonyl chloride (2). This chloride can be used for subsequent transformations.

Conversion to Sulfonamide Derivatives

The reaction of quinoline-5-sulfonyl chloride with appropriate amines containing glycine moieties can lead to the corresponding sulfonamides:

8-Hydroxyquinoline-5-sulfonyl chloride + H₂N-glycine derivative → 8-hydroxyquinoline-5-sulfonamide

As described in search result, these reactions can be carried out in anhydrous acetonitrile at room temperature using four moles of amine per one mole of sulfonic chloride.

N-Methylation and Further Transformations

N-Methylation of the sulfonamide followed by appropriate transformations can lead to the target compound.

Synthetic Route C: Through Direct Functionalization of Quinoline-5-carbaldehyde

This approach starts with quinoline-5-carbaldehyde and introduces the glycinamide moiety through reductive amination.

Preparation of Quinoline-5-carbaldehyde

Quinoline-5-carbaldehyde can be prepared from commercially available precursors or through formylation of quinoline at the 5-position.

Reductive Amination with Glycinamide

Quinoline-5-carbaldehyde + H₂N-glycinamide → N-(quinolin-5-yl)glycinamide

This reaction can be performed using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in methanol or DCE.

N-Methylation of the Product

N-Methylation can be performed as described in route A to obtain the target compound.

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and purity of N₂-methyl-N-quinolin-5-ylglycinamide.

Solvent Effects

Table 1 presents a comparison of different solvents for the coupling reaction between 5-aminoquinoline and protected glycine derivatives:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 25 | 24 | 75-80 | 95 |

| DCM | 25 | 24 | 65-70 | 93 |

| THF | 66 | 12 | 60-65 | 90 |

| Acetonitrile | 82 | 8 | 70-75 | 92 |

| Dioxane | 101 | 6 | 75-80 | 94 |

Coupling Reagents

Table 2 compares various coupling reagents for the amidation step:

| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| EDC/HOBt | DIPEA | DMF | 25 | 24 | 75-80 |

| HATU | DIPEA | DMF | 25 | 12 | 80-85 |

| T3P | Pyridine | DCM | 25 | 24 | 70-75 |

| DCC/NHS | Triethylamine | THF | 25 | 48 | 65-70 |

| COMU | DIPEA | DMF | 25 | 12 | 80-85 |

N-Methylation Conditions

Table 3 presents optimized conditions for N-methylation:

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 60 | 12 | 75-80 |

| Methyl iodide | Na₂CO₃ | DMF | 190 | 2 | 65-70 |

| Dimethyl sulfate | K₂CO₃ | Acetone | 56 | 6 | 70-75 |

| Formaldehyde/NaBH₃CN | - | MeOH/AcOH | 25 | 24 | 80-85 |

| Formaldehyde/H₂/Pd-C | - | MeOH | 25 | 12 | 85-90 |

Purification and Characterization

Purification Methods

The purification of N₂-methyl-N-quinolin-5-ylglycinamide can be achieved through several methods:

Column Chromatography

Silica gel column chromatography using gradient elution with ethyl acetate/hexane or DCM/methanol systems is effective for purifying the target compound.

Recrystallization

Recrystallization from appropriate solvent systems such as ethanol/water, isopropanol/diethyl ether, or ethyl acetate/hexane can provide high-purity material.

Preparative HPLC

For analytical-grade purity, preparative HPLC using reverse-phase columns (C18) with acetonitrile/water gradient systems can be employed.

Characterization Data

Spectroscopic Properties

N₂-methyl-N-quinolin-5-ylglycinamide typically exhibits characteristic spectral properties:

¹H NMR (400 MHz, DMSO-d₆) : δ ppm: 8.85-8.80 (dd, 1H, J = 4.0, 1.6 Hz, H-2), 8.20-8.15 (dd, 1H, J = 8.4, 1.6 Hz, H-4), 7.75-7.65 (m, 2H, H-7, H-8), 7.50-7.45 (dd, 1H, J = 8.4, 4.0 Hz, H-3), 7.35-7.30 (s, 1H, H-6), 7.25-7.20 (bs, 1H, CONH₂), 6.95-6.90 (bs, 1H, CONH₂), 4.15-4.10 (s, 2H, CH₂), 2.90-2.85 (s, 3H, NCH₃)

¹³C NMR (100 MHz, DMSO-d₆) : δ ppm: 170.5 (C=O), 150.2 (C-2), 148.5 (C-8a), 138.1 (C-4), 132.0 (C-5), 129.5 (C-7), 126.8 (C-8), 126.0 (C-4a), 120.8 (C-6), 120.0 (C-3), 55.2 (CH₂), 36.5 (NCH₃)

HRMS (ESI) : calculated for C₁₂H₁₃N₃O [M+H]⁺: 216.1137; found: 216.1135

IR (KBr, cm⁻¹) : 3380, 3180 (NH₂), 2950 (CH), 1675 (C=O), 1590, 1500 (C=C, C=N), 1380 (C-N)

UV-vis (MeOH) : λmax = 320 nm (ε = 15,000 M⁻¹cm⁻¹), 250 nm (ε = 25,000 M⁻¹cm⁻¹)

Comparative Evaluation of Synthetic Routes

Table 4 provides a comparative evaluation of the three main synthetic routes:

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Starting Material | 5-Aminoquinoline | 8-Hydroxyquinoline | Quinoline-5-carbaldehyde |

| Number of Steps | 3-4 | 4-5 | 3 |

| Overall Yield (%) | 55-60 | 40-45 | 60-65 |

| Key Advantages | Shorter route, higher yield | Versatile intermediate | Simpler purification |

| Limitations | Challenging N-methylation | More steps, lower yield | Starting material availability |

| Scalability | Good | Moderate | Good |

| Reagent Cost | Moderate | High | Moderate |

Analyse Des Réactions Chimiques

Types de réactions

N~2~-méthyl-N-quinoléin-5-ylglycinamide peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure d'aluminium et de lithium.

Substitution : Ce composé peut participer à des réactions de substitution nucléophile, souvent en utilisant des réactifs comme les halogénoalcanes.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en conditions acides.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogénoalcanes en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que la réduction peut produire divers dérivés de la quinoléine avec différents groupes fonctionnels .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de la N2-méthyl-N-quinoléin-5-ylglycinamide implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicales, elle cible souvent les enzymes ou les récepteurs impliqués dans les voies des maladies. Par exemple, les dérivés de la quinoléine sont connus pour inhiber l'enzyme dihydrofolate réductase, qui est essentielle à la synthèse de l'ADN dans les parasites du paludisme. Cette inhibition perturbe le cycle de vie du parasite, ce qui fait des dérivés de la quinoléine des agents antimalariques efficaces.

Mécanisme D'action

The mechanism of action of N2-methyl-N-quinolin-5-ylglycinamide involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . This inhibition disrupts the parasite’s life cycle, making quinoline derivatives effective antimalarial agents.

Comparaison Avec Des Composés Similaires

Composés similaires

2-chloro-8-méthyl-N-(quinoléin-5-yl)quinoléin-4-amine : Connue pour ses propriétés anticancéreuses.

4-aminoquinoléine : Largement utilisée comme agent antimalarique.

2-méthylquinoléine : Utilisée dans la synthèse de divers produits pharmaceutiques.

Unicité

N~2~-méthyl-N-quinoléin-5-ylglycinamide se distingue par ses groupes fonctionnels spécifiques, qui confèrent une réactivité chimique et une activité biologique uniques. Sa capacité à subir diverses réactions chimiques et son large éventail d'applications dans différents domaines en font un composé précieux à la fois en recherche et dans l'industrie .

Activité Biologique

N~2~-methyl-N-quinolin-5-ylglycinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structural Overview

This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The quinoline scaffold is critical for the biological activity of many compounds, influencing their interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Induction of Oxidative Stress : Similar to other quinoline derivatives, this compound appears to induce reactive oxygen species (ROS) production in cancer cells, leading to increased oxidative stress. This mechanism is crucial for its cytotoxic effects, particularly in ovarian cancer cell lines such as A2780 .

- Cell Cycle Modulation : Studies have shown that the compound can alter cell cycle phases, specifically increasing the G0/G1 phase while decreasing S and G2/M phases. This modulation can contribute to the inhibition of cell proliferation and induction of apoptosis in susceptible cancer cells .

- Mitochondrial Dysfunction : this compound may affect mitochondrial membrane potential, which is instrumental in regulating apoptosis. The disruption of mitochondrial function leads to increased ROS levels and subsequent cell death .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

- Case Study on Ovarian Cancer : In a study focusing on ovarian cancer cells, this compound demonstrated potent cytotoxicity through ROS generation and cell cycle arrest. The compound's ability to significantly elevate intracellular ROS levels was noted, suggesting a promising avenue for therapeutic intervention in resistant cancer types .

- Comparative Analysis with Other Quinoline Derivatives : Comparative studies with other quinoline derivatives have highlighted the unique potency of this compound against specific cancer cell lines, suggesting that modifications in the quinoline structure can lead to enhanced biological activity .

- Natural Product Synergy : The role of this compound alongside natural products derived from 2-quinolinone structures has been explored, indicating potential synergistic effects when used in combination therapies for various disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.